N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide
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Overview
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an indoline ring, a thiophene ring, and a methoxybenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the formation of the indoline core This can be achieved through the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its sulfonamide group suggests possible applications in the development of new drugs, particularly in the treatment of bacterial infections.
Industry: In industry, this compound may find use in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Indole derivatives: These compounds share the indoline ring and exhibit similar biological activities.
Thiophene derivatives: Compounds containing the thiophene ring are known for their diverse applications in organic synthesis and medicinal chemistry.
Sulfonamide derivatives: These compounds are widely used in pharmaceuticals due to their antimicrobial properties.
Uniqueness: N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide stands out due to its combination of indoline, thiophene, and sulfonamide groups, which may confer unique biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-26-17-8-10-18(11-9-17)28(24,25)22-15-20(21-7-4-14-27-21)23-13-12-16-5-2-3-6-19(16)23/h2-11,14,20,22H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWMLHPPONBNSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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